6-fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
CAS No.: 1007386-86-8
Cat. No.: VC17465865
Molecular Formula: C7H4FNO2S
Molecular Weight: 185.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1007386-86-8 |
|---|---|
| Molecular Formula | C7H4FNO2S |
| Molecular Weight | 185.18 g/mol |
| IUPAC Name | 6-fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid |
| Standard InChI | InChI=1S/C7H4FNO2S/c8-4-5(7(10)11)9-3-1-2-12-6(3)4/h1-2,9H,(H,10,11) |
| Standard InChI Key | UQSQOFVPIABDDO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CSC2=C1NC(=C2F)C(=O)O |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characteristics
6-Fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid features a fused bicyclic system comprising a thiophene ring condensed with a pyrrole ring. The fluorine atom at the 6-position introduces electronegativity, influencing the compound’s reactivity and interactions with biological targets. The carboxylic acid group at the 5-position enhances solubility and provides a site for derivatization .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₄FNO₂S |
| Molecular Weight | 185.18 g/mol |
| CAS Number | 1007386-86-8 |
| Solubility | Moderate in polar solvents |
| Melting Point | Data not publicly available |
Synthesis and Modification Strategies
Electrophilic Fluorination
The primary synthesis route involves electrophilic fluorination of 4H-thieno[3,2-b]pyrrole-5-carboxylic acid using reagents such as Selectfluor or N-fluorobenzenesulfonimide. These agents selectively introduce fluorine at the 6-position under mild conditions (40–60°C, 12–24 hours), achieving yields of 60–75%.
Reaction Scheme
Derivative Synthesis
The carboxylic acid group enables further functionalization:
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Esterification: Reacting with methanol/H₂SO₄ yields methyl esters for improved lipid solubility.
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Amide Formation: Coupling with amines via EDCI/HOBt produces amides with enhanced target affinity.
Biological Activities and Mechanisms
D-Amino-Acid Oxidase (DAAO) Inhibition
The non-fluorinated analog, 4H-thieno[3,2-b]pyrrole-5-carboxylic acid, exhibits potent DAAO inhibition (IC₅₀ = 11.9 nM; Kᵢ = 3.5 nM) . Fluorination at the 6-position is hypothesized to enhance binding affinity due to increased electronegativity and steric effects, though experimental validation is pending.
Table 2: Comparative Inhibitory Data
| Compound | IC₅₀ (nM) | Kᵢ (nM) |
|---|---|---|
| 4H-Thieno[3,2-b]pyrrole-5-carboxylic acid | 11.9 | 3.5 |
| Benzoic acid | 2089.3 | 2000.0 |
Research Trends and Future Directions
Drug Discovery Applications
Ongoing studies explore this compound as a:
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Neurological Agent: DAAO inhibition could modulate D-serine levels, offering therapeutic potential for schizophrenia and Alzheimer’s disease .
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Anticancer Scaffold: Fluorinated heterocycles often exhibit kinase inhibitory activity, warranting screening against targets like EGFR or BRAF.
Synthetic Methodology Improvements
Future work may focus on:
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Catalytic Fluorination: Using transition-metal catalysts to improve regioselectivity and yield.
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Green Chemistry Approaches: Solvent-free reactions or biocatalytic methods to reduce environmental impact.
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